1,3-Benzothiazole-2,5-dicarbaldehyde

Description

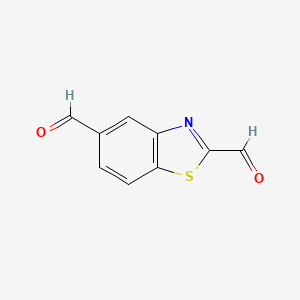

1,3-Benzothiazole-2,5-dicarbaldehyde is a heterocyclic compound featuring a benzothiazole core with aldehyde groups at the 2- and 5-positions. Its structure combines aromaticity with electron-withdrawing sulfur and nitrogen atoms, making it a versatile intermediate in organic synthesis and materials science. The compound’s electronic properties, including strong π-conjugation and polarizability, render it suitable for applications in luminescent materials, liquid crystals, and optoelectronic devices .

Synthetic routes for benzothiazole derivatives often involve cyclization reactions or functionalization of preformed heterocycles.

Properties

CAS No. |

133468-89-0 |

|---|---|

Molecular Formula |

C9H5NO2S |

Molecular Weight |

191.204 |

IUPAC Name |

1,3-benzothiazole-2,5-dicarbaldehyde |

InChI |

InChI=1S/C9H5NO2S/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-5H |

InChI Key |

MXKROJKZQFDEIO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C=O)N=C(S2)C=O |

Synonyms |

2,5-Benzothiazoledicarboxaldehyde(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1,3-benzothiazole-2,5-dicarbaldehyde and related dicarbaldehyde compounds:

Thermal and Electronic Properties

- Thermal Stability :

- Electronic Behavior :

Reactivity and Functionalization

- Aldehyde Reactivity: Benzothiazole and thiophene dicarbaldehydes undergo Knoevenagel condensations for π-extension, critical in solar cell donor materials . Furan-2,5-dicarbaldehyde is preferentially reduced to diols, underscoring its role in sustainable chemistry .

- Degradation Pathways :

- Hydroxymethyl derivatives of pyrrole-2,5-dicarbaldehyde are prone to degradation under basic conditions, unlike their benzothiazole counterparts .

Preparation Methods

Synthesis of Dithiolane Precursors

Adapting methods for pyrrole-2,5-dicarbaldehydes, 2,5-dibromo-1,3-benzothiazole undergoes nucleophilic substitution with 1,3-benzodithiol-2-thiolate to form the bis(dithiolane) intermediate. Key steps:

Advantages and Limitations

This route offers regioselectivity but requires toxic mercury compounds, complicating scalability. Alternatives using BF₃·Et₂O or ZnCl₂ are under investigation.

Oxidation of 2,5-Dimethyl-1,3-benzothiazole

Controlled Oxidation Protocols

Manganese dioxide (MnO₂) in acetic acid selectively oxidizes methyl groups to aldehydes without over-oxidation to carboxylic acids:

Challenges in Stoichiometry

Excess MnO₂ or prolonged reaction times lead to dicarboxylic acid byproducts, necessitating rigorous monitoring via TLC or HPLC.

Diazotization and Cyano Hydrolysis of 1,3-Benzothiazole-2,5-diamine

Stepwise Functional Group Interconversion

-

Diazotization :

-

Reagents : NaNO₂ (2.2 equiv), HCl (conc.) at 0–5°C

-

Intermediate : Unstable diazonium salt, requiring immediate use

-

-

Cyanation :

-

Reagents : CuCN (2.5 equiv), KCN (3.0 equiv) in H₂O

-

Yield : ~60% for nitrile formation

-

-

Partial Hydrolysis :

Practical Considerations

Multi-step synthesis reduces overall yield (<30%), limiting industrial applicability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Vilsmeier-Haack | 30–45 | Moderate | High | POCl₃ handling |

| Dithiolane Hydrolysis | 65–70 | High | Low | HgO usage |

| Methyl Oxidation | 40–50 | Low | Moderate | MnO₂ waste disposal |

| Diazotization-Hydrolysis | <30 | High | Low | Cyanide intermediates |

Thermal and Spectroscopic Characterization

Poly(benzothiazole)s derived from dicarbaldehydes exhibit exceptional thermal stability, with 10% weight loss at 405–490°C in air. FT-IR of 1,3-benzothiazole-2,5-dicarbaldehyde shows distinct C=O stretches at 1690–1710 cm⁻¹, while ¹H NMR displays aldehyde protons at δ 9.8–10.2 ppm .

Q & A

Q. What are the recommended methodologies for synthesizing 1,3-Benzothiazole-2,5-dicarbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions using substituted benzothiazole precursors. For example, refluxing 4-amino-3,5-bis(halophenoxy)triazole derivatives with substituted benzaldehyde in absolute ethanol and glacial acetic acid (as a catalyst) under controlled reflux conditions (4–6 hours) is a common approach . Optimization requires adjusting parameters such as solvent polarity, stoichiometric ratios, and reaction time. Monitoring intermediates via thin-layer chromatography (TLC) and characterizing products using NMR and mass spectrometry ensures reproducibility.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aldehyde proton signals (~9–10 ppm) and aromatic backbone integrity.

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~2800 cm (aldehyde C-H stretch).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.

- Melting Point Analysis : Consistency with literature values (e.g., 74°C for structurally similar aldehydes ).

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) in amber glass vials at 2–8°C. Degradation over time may produce carboxylic acid derivatives; periodic purity checks via HPLC are recommended . Avoid long-term storage (>6 months) without stability testing.

Q. How can researchers safely handle this compound given its potential hazards?

Follow OSHA/GHS guidelines:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Dispose of waste via licensed hazardous waste handlers compliant with EPA/DOT regulations .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For mechanistic insights, combine with molecular docking simulations to predict binding interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. COMSOL Multiphysics integration enables simulation of reaction kinetics and thermodynamic stability under varying conditions (e.g., solvent effects, temperature gradients) . Pair computational results with experimental data to validate predictive models.

Q. What experimental strategies resolve contradictions in reactivity data for benzothiazole derivatives?

Contradictions often arise from solvent polarity or competing reaction pathways. For example:

Q. How can researchers optimize the regioselectivity of functionalizing this compound?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Introducing electron-withdrawing groups (EWGs) at specific positions to direct nucleophilic attacks.

- Using transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the 2- or 5-positions .

- Monitoring reaction progress via in situ Raman spectroscopy to detect intermediate regiochemical preferences .

Q. What advanced analytical techniques are critical for studying degradation pathways of this compound in environmental systems?

Q. How can researchers integrate this compound into supramolecular or catalytic systems?

Explore its role as a ligand in coordination polymers (e.g., with Cu or Zn) for catalytic applications. Characterize metal-organic frameworks (MOFs) via X-ray crystallography and BET surface area analysis. Test catalytic efficiency in oxidation reactions (e.g., alcohol-to-ketone conversions) .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm peak assignments .

- Green Chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .

- Collaborative Frameworks : Engage with computational chemists and toxicologists for multidisciplinary validation of findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.